molecular formula C13H14N4 B12348459 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine

1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine

Cat. No.: B12348459
M. Wt: 226.28 g/mol
InChI Key: SJQHAXOUQUWVMV-UHFFFAOYSA-N
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Description

1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a quinoline ring, with a propyl group attached to the nitrogen atom at position 1 and an imine group at position 4.

Preparation Methods

The synthesis of 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone in the presence of a base can lead to the formation of the imidazoquinoline core.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

For example, oxidation of the imine group can lead to the formation of an oxime derivative, while reduction can convert the imine to an amine. Substitution reactions at the propyl group or the quinoline ring can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine

InChI

InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8,11,14H,2,7H2,1H3

InChI Key

SJQHAXOUQUWVMV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2C1=C3C=CC=CC3=NC2=N

Origin of Product

United States

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